(3R)-3-fluorobutane-1-sulfonamide
Description
Significance of Organofluorine Compounds in Chemical Sciences
Organofluorine chemistry has become a cornerstone of modern chemical research, with wide-ranging implications across various scientific and industrial sectors. numberanalytics.com The introduction of fluorine into organic molecules is a powerful strategy for fine-tuning their properties for specific applications, from pharmaceuticals and agrochemicals to advanced materials. numberanalytics.comwikipedia.org
The fluorine atom possesses a unique combination of properties that distinguish it from other elements. nih.gov Its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale) are key to its influence. nih.gov The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. nih.govnumberanalytics.com This inherent strength often imparts enhanced thermal and metabolic stability to fluorinated molecules. nih.govworktribe.com
The high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its reactivity and intermolecular interactions. nih.govnumberanalytics.com This can lead to changes in acidity (pKa), dipole moment, and molecular conformation. nih.govnih.gov Furthermore, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. nih.govresearchgate.net
Table 1: Key Properties of the Fluorine Atom
| Property | Value | Significance in Molecular Design |
| van der Waals Radius | 1.47 Å | Minimal steric hindrance, allowing it to mimic hydrogen in some contexts. nih.gov |
| Electronegativity (Pauling Scale) | 3.98 | Induces strong polarization in bonds, affecting molecular reactivity and interactions. nih.gov |
| C-F Bond Energy | ~485 kJ/mol | Confers high thermal and metabolic stability. nih.govnumberanalytics.com |
In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the therapeutic profile of drug candidates. nih.govresearchgate.net Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain fluorine. nih.gov The strategic placement of fluorine atoms can lead to:
Improved Metabolic Stability: By blocking sites susceptible to metabolic oxidation by enzymes, fluorine can increase a drug's half-life and duration of action. nih.govresearchgate.net
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets like enzymes and receptors, increasing binding affinity and potency. nih.govresearchgate.net
Increased Bioavailability: By modulating lipophilicity and membrane permeability, fluorine can improve the absorption and distribution of a drug within the body. nih.govresearchgate.net
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. nih.gov
Prominent examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). numberanalytics.com
Overview of Sulfonamide Scaffolds in Organic and Medicinal Chemistry
The sulfonamide functional group (-SO₂NHR) is another privileged scaffold in the fields of organic and medicinal chemistry. citedrive.comresearchgate.net Its presence in a molecule can confer a wide range of chemical and biological properties. ajchem-b.com
The history of sulfonamides in medicine began with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which is metabolized in the body to the active agent sulfanilamide. citedrive.comopenaccesspub.org This discovery ushered in the era of sulfa drugs, the first class of systemic antibacterial agents. nih.gov
In modern synthetic chemistry, the sulfonamide group continues to be of great importance. ajchem-b.com Sulfonamides are key intermediates and building blocks for the synthesis of a diverse array of more complex molecules. ajchem-b.com Recent advancements have focused on developing more efficient and environmentally friendly methods for the synthesis of sulfonamides, including C-H activation and cross-coupling reactions. thieme-connect.comacs.org
The sulfonamide scaffold is highly versatile, allowing for a wide range of structural modifications that can fine-tune its properties. citedrive.comresearchgate.net By varying the substituents on the sulfur and nitrogen atoms, chemists can create a vast library of derivatives with diverse applications. researchgate.net
Beyond their well-known antibacterial activity, sulfonamide derivatives have been developed as: ajchem-b.comopenaccesspub.org
Anticancer agents researchgate.net
Antiviral agents ajchem-b.com
Anti-inflammatory drugs openaccesspub.org
Diuretics nih.gov
Antidiabetic agents ajchem-b.com
Carbonic anhydrase inhibitors for the treatment of glaucoma ajchem-b.com
This functional versatility stems from the ability of the sulfonamide group to participate in various non-covalent interactions, such as hydrogen bonding, and to act as a stable, three-dimensional scaffold. acs.org
Specific Academic Rationale for Research on Chiral Fluorinated Sulfonamides like (3R)-3-fluorobutane-1-sulfonamide
The combination of a chiral center, a fluorine atom, and a sulfonamide group within a single molecule, as seen in this compound, presents a compelling subject for academic research. The rationale for investigating such compounds is multifaceted:
Synergistic Effects: Researchers are interested in exploring the synergistic or additive effects of combining the unique properties of fluorine with the versatile functionality of the sulfonamide scaffold. numberanalytics.comcitedrive.com The presence of both moieties can lead to novel biological activities or enhanced physicochemical properties that are not achievable with either group alone.
Chirality and Stereoselectivity: The introduction of a chiral center adds another layer of complexity and potential for specificity. nih.gov Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. Studying chiral fluorinated sulfonamides allows for the investigation of stereoselective interactions with biological targets, which is crucial for the development of safer and more effective drugs.
Probing Molecular Interactions: These molecules can serve as valuable tools for probing the active sites of enzymes and receptors. The specific stereochemistry and the presence of the electronegative fluorine atom can provide detailed insights into the nature of binding pockets and the importance of specific intermolecular interactions.
Development of Novel Synthetic Methodologies: The synthesis of chiral fluorinated molecules often requires the development of new and innovative synthetic methods, particularly for the stereoselective introduction of the fluorine atom. Research in this area contributes to the broader field of asymmetric synthesis.
In essence, the study of this compound and related compounds is driven by the quest for new molecules with precisely tailored properties for a range of applications, from medicinal chemistry to materials science.
Importance of Stereochemistry in Bioactive Compounds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the action of bioactive compounds. mhmedical.com The vast majority of biological molecules, including enzymes, receptors, and nucleic acids, are themselves chiral. youtube.com This inherent chirality in biological systems means that they often interact differently with the different stereoisomers (enantiomers or diastereomers) of a drug or bioactive molecule. nih.govmdpi.com
The differential interaction can lead to significant variations in potency, metabolism, and transport. nih.gov One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. youtube.com For instance, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry showed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov This highlights how a molecule's specific spatial configuration is essential for its biological function, as it dictates the precision of the fit between the compound and its biological target. mhmedical.comnih.gov
The synthesis of enantiomerically pure compounds is therefore a major focus in medicinal chemistry to ensure the development of safer and more effective therapeutic agents. researchgate.net
Table 1: Comparison of Biological Activity in Stereoisomers
| Compound Subclass | Isomer Stereochemistry | Antimalarial Activity (IC₅₀ in µM) |
| 1a-d | (5S, αS) - Natural | Most Potent |
| Unnatural Isomers | Less Potent / Inactive | |
| 2a-d | (5S, αS) - Natural | Most Potent |
| Unnatural Isomers | Less Potent / Inactive | |
| 3a-d | (5S, αS) - Natural | Most Potent |
| Unnatural Isomers | Less Potent / Inactive | |
| 4a-d | (5S, αS) - Natural | Most Potent |
| Unnatural Isomers | Less Potent / Inactive | |
| This table is illustrative, based on findings for 3-Br-acivicin derivatives, demonstrating the principle that stereochemistry is a key driver of biological potency. nih.gov |
Integration of Fluorine and Chirality in Advanced Chemical Entities
The incorporation of fluorine into chiral molecules represents a powerful strategy in medicinal chemistry for creating advanced chemical entities with enhanced properties. researchgate.netcardiff.ac.uk Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical characteristics. nih.gov
Strategically placing a fluorine atom in a molecule can lead to:
Improved Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes, which can prolong the drug's action in the body. nih.gov
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, potentially increasing the binding affinity and potency of a drug. nih.govresearchgate.net
Modulated Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and other biological barriers. researchgate.netacs.org
Altered Basicity (pKa): Placing fluorine near a basic functional group can lower its pKa, which can be crucial for optimizing a drug's solubility and interaction with its target. acs.org
When combined with chirality, the benefits of fluorination become even more pronounced. The presence of a fluorine atom on a stereogenic carbon, as seen in this compound, creates a chiral fluorinated building block. cardiff.ac.uk Despite the clear advantages, the synthesis of such molecules in an asymmetric manner remains a significant challenge, making compounds like this compound valuable starting materials. researchgate.netcardiff.ac.uk The development of methods for creating these chiral fluorinated structures is a key area of research, often utilizing specialized fluorinating reagents or starting from fluorinated building blocks. researchgate.netacs.org
Table 2: Physicochemical Effects of Fluorine Substitution
| Property | Effect of Fluorine Introduction | Rationale |
| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. nih.gov |
| Binding Affinity | Can be enhanced | Fluorine can form hydrogen bonds and other non-covalent interactions. nih.govresearchgate.net |
| Lipophilicity | Modulated | Can increase or decrease depending on the molecular context. acs.org |
| Acidity/Basicity (pKa) | Altered | Strong electron-withdrawing effect modifies the electronics of nearby functional groups. acs.org |
| Conformation | Influenced | Fluorine's size and electronegativity can restrict bond rotation and favor specific conformations. acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C4H10FNO2S |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3R)-3-fluorobutane-1-sulfonamide |
InChI |
InChI=1S/C4H10FNO2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8)/t4-/m1/s1 |
InChI Key |
HFBKMGAWRUJXAR-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCS(=O)(=O)N)F |
Canonical SMILES |
CC(CCS(=O)(=O)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3r 3 Fluorobutane 1 Sulfonamide and Stereoisomers
Strategies for the Construction of the Chiral Fluorinated Butane (B89635) Moiety
The key challenge in the synthesis of (3R)-3-fluorobutane-1-sulfonamide lies in the stereocontrolled introduction of the fluorine atom. Various strategies have been developed to construct chiral fluorinated alkyl chains, broadly categorized into asymmetric fluorination of prochiral precursors, stereoselective fluorination of chiral substrates, and the use of chiral starting materials or auxiliaries.
Asymmetric Fluorination Approaches
Asymmetric fluorination involves the direct introduction of a fluorine atom into a prochiral molecule in a way that one enantiomer is preferentially formed. This is a highly atom-economical approach to establishing a C-F stereocenter.
Electrophilic asymmetric fluorination utilizes a chiral fluorinating agent or a combination of an achiral electrophilic fluorine source and a chiral catalyst to fluorinate a nucleophilic substrate, such as an enolate or enol ether. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are common sources of "F+". The enantioselectivity is induced by the chiral environment created by the catalyst or reagent.
For a precursor to 3-fluorobutane, an appropriate substrate would be a derivative of butanal or butanone. Organocatalysis, employing chiral amines like imidazolidinones, can activate aldehydes or ketones to form chiral enamines, which then react with the electrophilic fluorine source. This approach has been successful in the α-fluorination of aldehydes and ketones, often with high enantioselectivity.
| Catalyst Type | Fluorine Source | Substrate Type | Typical ee (%) |
| Chiral Phosphoric Acid | Selectfluor® | α-Branched Ketones | 80-95 |
| Imidazolidinone | NFSI | Aldehydes | >90 |
| Cinchona Alkaloid | Selectfluor® | β-Ketoesters | 70-90 |
This table presents typical enantiomeric excess (ee) values for electrophilic asymmetric fluorination reactions with various catalyst systems.
Transition metal catalysis offers another powerful tool for enantioselective fluorination. Chiral complexes of palladium, copper, and nickel have been developed to catalyze the fluorination of various prochiral substrates. For instance, chiral palladium complexes can catalyze the enantioselective fluorination of β-ketoesters and oxindoles with high efficiency. nih.gov While not directly applied to simple alkyl chains in all reported cases, the principles can be extended to suitably functionalized butane precursors.
A notable strategy is the iridium-catalyzed asymmetric hydrogenation of trisubstituted alkenyl fluorides, which can produce chiral alkyl fluorides with excellent yields and enantioselectivities. nih.gov A potential precursor for this compound could be a fluorinated butene derivative, which upon asymmetric hydrogenation would yield the desired chiral center.
| Metal Catalyst | Ligand Type | Substrate Type | Typical ee (%) |
| Palladium | BINAP | β-Ketoesters | 83-94 |
| Copper | Bis(oxazoline) | β-Ketoesters | >80 |
| Iridium | N,P Ligands | Alkenyl Fluorides | >95 |
This table showcases the enantiomeric excess (ee) achieved in catalytic enantioselective fluorination reactions using different metal-ligand combinations.
Stereoselective Introduction of the Fluorine Atom
An alternative to direct asymmetric fluorination is the stereoselective fluorination of a substrate that already contains a chiral center. In this approach, the existing stereochemistry of the molecule directs the introduction of the fluorine atom. This can be achieved through various reactions, including nucleophilic substitution.
A common method involves the displacement of a leaving group from a chiral center with a fluoride (B91410) source. For example, a chiral alcohol, such as (R)-butan-1,3-diol, can be converted into a good leaving group (e.g., a tosylate or mesylate) at the C3 position. Subsequent nucleophilic substitution with a fluoride source, such as potassium fluoride with a phase-transfer catalyst or an amine-HF complex, can proceed with inversion of configuration to yield the (S)-fluorinated product. To obtain the desired (R)-enantiomer, one would start with the (S)-alcohol. The stereochemical outcome of these SN2 reactions is generally predictable and often proceeds with high fidelity.
Synthesis via Chiral Pool or Auxiliary-Controlled Methods
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and hydroxy acids. wikipedia.org These can serve as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, a suitable chiral pool starting material would be (R)-3-hydroxybutanoic acid or L-malic acid. researchgate.net For example, the carboxylic acid of (R)-3-hydroxybutanoic acid can be reduced to the alcohol, and the hydroxyl group can then be converted to a fluorine atom via a nucleophilic substitution reaction, as described in the previous section.
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions. wikipedia.orguwindsor.ca For the synthesis of the fluorinated butane moiety, an N-acyl oxazolidinone derived from propanoic acid could be stereoselectively alkylated at the α-position with a one-carbon electrophile. Subsequent functional group manipulations, including conversion of the carbonyl group to a hydroxymethyl group and transformation of the chiral center to a C-F bond, would lead to the desired chiral fluorinated butane backbone.
Formation of the Sulfonamide Linkage
The final step in the synthesis of this compound is the formation of the sulfonamide bond. This is a robust and well-established transformation in organic synthesis. The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. mdpi.com In the context of the target molecule, the precursor would be (3R)-3-fluorobutan-1-amine, which would be reacted with a suitable sulfonylating agent.
Alternatively, sulfonamides can be synthesized from alkyl halides. For instance, (3R)-3-fluoro-1-bromobutane could be reacted with a sulfonamide anion. Modern methods also allow for the synthesis of sulfonamides from alcohols via a Mitsunobu reaction with a sulfonamide nucleophile. scribd.com This would allow for the direct conversion of (3R)-3-fluorobutan-1-ol to the final product.
| Precursor | Reagent(s) | Base | Key Features |
| Amine | Sulfonyl Chloride | Pyridine, Triethylamine | Classic, widely applicable method |
| Alcohol | Sulfonamide, DEAD, PPh₃ | - | Mitsunobu conditions, mild |
| Alkyl Halide | Sulfonamide, NaH | NaH | Good for primary and secondary halides |
| Organometallic | N-Sulfinyl-O-(tert-butyl)hydroxylamine | - | Direct synthesis from Grignard or organolithium reagents |
This table summarizes common methods for the formation of sulfonamide linkages from different precursors.
Reaction of Amines with Sulfonyl Chlorides
The reaction between amines and sulfonyl chlorides is a cornerstone of sulfonamide synthesis. cbijournal.com This classical method is widely employed due to its efficiency and the ready availability of starting materials. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Key aspects of this synthetic approach include:
Reaction Conditions: The reaction is often carried out in a variety of solvents, including dichloromethane, and may be performed at temperatures ranging from 0 °C to room temperature. researchgate.netmdpi.com
Base Selection: A range of bases can be utilized, with common choices being pyridine, triethylamine, or sodium hydride. cbijournal.comresearchgate.net The choice of base can influence reaction rates and yields.
Substrate Scope: This method is broadly applicable to a wide range of amines and sulfonyl chlorides, allowing for the synthesis of a diverse array of sulfonamide derivatives. acs.org
| Parameter | Typical Conditions | References |
| Reactants | Primary/Secondary Amine, Sulfonyl Chloride | cbijournal.comresearchgate.net |
| Solvent | Dichloromethane, DMF, THF | cbijournal.commdpi.com |
| Base | Pyridine, Triethylamine, Sodium Hydride | cbijournal.comresearchgate.net |
| Temperature | 0 °C to Room Temperature | researchgate.net |
Alternative Sulfonylation Protocols
While the reaction of amines with sulfonyl chlorides is robust, several alternative protocols have been developed to address certain limitations, such as the need to prepare potentially unstable sulfonyl chloride intermediates.
Notable alternative methods include:
One-Pot Synthesis from Carboxylic Acids: A novel strategy allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines in a one-pot procedure. acs.orgnih.gov This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov
From Sulfonic Acids: Microwave-assisted synthesis from sulfonic acids provides a high-yield route to sulfonamides. cbijournal.com
From Thiols: Thiols can be converted to sulfonyl chlorides in situ through oxidation with reagents like N-chlorosuccinimide, followed by reaction with an amine. cbijournal.comorganic-chemistry.org
Metal-Free Approaches: A metal-free, photoredox-catalyzed sulfonylation of phenylhydrazines with thiols has been developed using eosin Y as a catalyst in an environmentally friendly solvent system. organic-chemistry.org
Using Sulfonyl Azides: Sulfonyl azides can react with various primary and secondary amines in the presence of a base to form sulfonamides. sci-hub.se
| Starting Material | Key Reagents/Conditions | Advantages | References |
| Aromatic Carboxylic Acids | Copper catalyst, SO2, Amine | One-pot procedure, avoids prefunctionalization | acs.orgnih.gov |
| Sulfonic Acids | Microwave irradiation | High yield, good functional group tolerance | cbijournal.comorganic-chemistry.org |
| Thiols | N-chlorosuccinimide, Amine | In situ generation of sulfonyl chloride | cbijournal.comorganic-chemistry.org |
| Phenylhydrazines and Thiols | Eosin Y, visible light | Metal-free, green solvent system | organic-chemistry.org |
| Sulfonyl Azides | Base (e.g., DMA) | Direct formation of sulfonamides | sci-hub.se |
Chemo-enzymatic and Biocatalytic Approaches in this compound Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of chemo-enzymatic and biocatalytic methods, which offer high selectivity under mild conditions. pharmasalmanac.com These approaches are particularly valuable for the synthesis of chiral molecules like this compound.
Enzymatic Transformations for Chiral Fluorine Introduction
The precise and selective introduction of fluorine atoms into organic molecules to create chiral centers is a significant challenge in synthetic chemistry. the-innovation.org Enzymatic approaches provide a powerful solution by creating a specific chiral environment that facilitates these transformations with high enantioselectivity. the-innovation.org
Key enzymatic strategies include:
Biocatalytic Fluorination: The discovery and evolution of enzymes capable of forming carbon-fluorine bonds is a major advancement. nih.govchemrxiv.org For instance, the directed evolution of non-heme iron enzymes has enabled enantioselective C(sp3)–H fluorination. nih.govchemrxiv.org
Fluorinase Enzymes: Naturally occurring fluorinases catalyze the reaction between fluoride ions and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine. the-innovation.org The substrate scope of these enzymes can be expanded through protein engineering to accept non-natural substrates. nih.gov
Kinetic Resolution: Enzymes such as lipases and halohydrin dehalogenases can be used for the kinetic resolution of racemic fluorinated compounds, providing access to enantiopure building blocks. rsc.orgnih.gov
| Enzymatic Approach | Description | Key Enzyme Classes | References |
| Biocatalytic C-H Fluorination | Direct, enantioselective introduction of fluorine at a C-H bond. | Non-heme iron enzymes | nih.govchemrxiv.org |
| Fluorinase-Mediated Fluorination | Catalyzes C-F bond formation using a fluoride ion source. | Fluorinases | the-innovation.orgnih.gov |
| Enzymatic Kinetic Resolution | Selective transformation of one enantiomer in a racemic mixture. | Lipases, Halohydrin dehalogenases | rsc.orgnih.gov |
Integration of Chemical and Biocatalytic Steps
Combining chemical and biocatalytic steps in a single pot or sequential manner, known as chemo-enzymatic cascade reactions, offers numerous advantages, including reduced waste, time, and cost. core.ac.uk This integrated approach is highly effective for the synthesis of complex chiral molecules.
Examples of integrated chemo-biocatalytic strategies include:
Sequential One-Pot Reactions: A chemical reaction can be performed first, followed by the addition of an enzyme to catalyze a subsequent stereoselective transformation in the same reaction vessel. The use of surfactants can help prevent inhibition of the chemical catalyst by components of the biological system. nih.gov
Multi-Enzyme Cascades: Multiple enzymes can be used in a cascade to perform a series of transformations, mimicking natural biosynthetic pathways. acs.org This can involve the integration of enzymes with complementary activities to build complex molecular architectures.
Flow Chemistry: Continuous-flow systems can be employed to integrate chemical and enzymatic steps, allowing for enhanced process control and scalability. acs.org
| Integrated Strategy | Description | Advantages | References |
| Sequential One-Pot Synthesis | A chemical reaction followed by a biocatalytic step in the same vessel. | Reduced workup, increased efficiency. | nih.gov |
| Multi-Enzyme Cascades | Multiple enzymatic reactions performed sequentially in one pot. | Mimics natural biosynthesis, high selectivity. | acs.org |
| Continuous-Flow Systems | Integration of chemo- and biocatalysis in a continuous reactor. | High space-time yield, improved process control. | acs.org |
Purification and Characterization of Enantiomerically Pure this compound
The final steps in the synthesis of an enantiomerically pure compound are its purification and characterization to confirm its identity, purity, and stereochemistry.
Purification Techniques:
Crystallization: Recrystallization is a common method for purifying solid compounds. For sulfonamides, solvents like ethanol can be effective. google.com The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. google.com
Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of reactions and purification. nih.govresearchgate.net Column chromatography is a standard technique for separating the desired product from impurities.
Characterization Methods:
A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the final compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the molecule. nih.gov For fluorinated compounds, ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the S=O and N-H stretches of the sulfonamide group. nih.gov
Elemental Analysis: This analysis determines the elemental composition of the compound, confirming its empirical formula. nih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can be used to determine the absolute stereochemistry of a chiral center. nih.govmdpi.com
No Publicly Available Research Details the Chemical Transformations of this compound
The requested article, which was to be structured around the specific chemical transformations of this compound, including reactions at the sulfonamide nitrogen, transformations of the fluorinated alkyl chain, and cyclization reactions, cannot be generated with the required scientific accuracy and detail due to this lack of specific data.
General chemical principles suggest that the sulfonamide moiety (-SO₂NH₂) of this compound could potentially undergo reactions such as N-alkylation and N-acylation. nih.govevitachem.com These reactions typically involve the deprotonation of the sulfonamide nitrogen followed by reaction with an electrophile. The formation of hybrid structures by coupling the sulfonamide with other pharmacophores is also a common strategy in medicinal chemistry. evitachem.com
Furthermore, the fluorinated alkyl chain presents sites for other potential transformations. The fluorine atom on the butane backbone could theoretically be a leaving group in nucleophilic substitution reactions, although the high strength of the carbon-fluorine bond often makes such reactions challenging. The carbon chain itself could be subject to redox chemistry under specific conditions.
Finally, intramolecular cyclization reactions involving the sulfonamide moiety and the alkyl chain are a possibility, potentially leading to the formation of cyclic sulfonamides (sultams). However, without experimental evidence for this compound, any discussion of these potential reactions remains speculative.
The precursor, (3S)-3-fluorobutane-1-sulfonyl chloride, is commercially available, suggesting that the target sulfonamide can be synthesized, likely through the reaction of the sulfonyl chloride with ammonia. However, the subsequent chemical behavior of this compound has not been described in the scientific literature.
Therefore, the creation of an authoritative article with detailed research findings and data tables, as requested, is not feasible at this time.
Chemical Transformations and Derivatization of 3r 3 Fluorobutane 1 Sulfonamide
Cyclization Reactions Involving the Sulfonamide Moiety
Synthesis of Fluorinated Sultams and Analogues
The synthesis of sultams, which are cyclic sulfonamides, from acyclic sulfonamides is a well-established transformation. In the case of (3R)-3-fluorobutane-1-sulfonamide, the formation of a fluorinated β-sultam (a four-membered ring) or a γ-sultam (a five-membered ring) can be envisioned through intramolecular cyclization reactions.
One potential pathway to a fluorinated γ-sultam would involve the functionalization of the carbon backbone, followed by an intramolecular nucleophilic attack of the sulfonamide nitrogen. For instance, the introduction of a leaving group at the 4-position of the butane (B89635) chain would enable an intramolecular cyclization.
A general approach for the synthesis of β-sultams involves the intramolecular cyclization of a substituted amine onto a sulfonate precursor. nih.gov While this is a different synthetic direction, it highlights the general principle of forming the sultam ring. The direct cyclization of this compound would require activation of a C-H bond, a challenging but increasingly feasible transformation.
Table 1: Potential Synthesis of Fluorinated Sultams from this compound Derivatives
| Starting Material Derivative | Reagents and Conditions | Potential Product | Ring Size |
| (3R,4)-4-hydroxy-3-fluorobutane-1-sulfonamide | Mitsunobu reaction conditions (e.g., PPh₃, DIAD) | (4R)-4-fluoro-1,2-thiazolidine-1,1-dioxide | 5-membered (γ-sultam) |
| (3R)-3-fluorobut-4-ene-1-sulfonamide | Radical cyclization conditions | (4R)-4-fluoro-4-(iodomethyl)-1,2-thiazetidine-1,1-dioxide | 4-membered (β-sultam) |
Intramolecular Reactivity Pathways
The intramolecular reactivity of this compound can be strategically employed to generate novel heterocyclic structures. One of the key reactive intermediates that can be generated from primary sulfonamides are N-centered radicals, which can participate in intramolecular hydrogen atom transfer (HAT) reactions, a cornerstone of the Hofmann-Löffler-Freytag reaction. researchgate.net
This approach could lead to the functionalization of the carbon backbone. For example, generation of a nitrogen radical from the sulfonamide could lead to abstraction of a hydrogen atom from the butyl chain, followed by trapping of the resulting carbon radical. The regioselectivity of this process would be influenced by the stability of the resulting carbon radical.
Another intramolecular pathway could involve the participation of the fluorine atom. While the C-F bond is generally strong, neighboring group participation in certain reactions cannot be entirely ruled out, potentially leading to rearranged products under specific conditions.
Table 2: Plausible Intramolecular Reactions of this compound
| Reaction Type | Key Intermediate | Potential Outcome |
| Hofmann-Löffler-Freytag type reaction | N-centered sulfonamide radical | C-H functionalization of the butane chain |
| Neighboring group participation | Fluoronium ion intermediate (hypothetical) | Rearranged products |
Introduction of Additional Functionalities for Diversification
The primary sulfonamide group in this compound serves as a versatile anchor for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives. chemrxiv.orgchemrxiv.org This is particularly valuable in medicinal chemistry and materials science, where fine-tuning of molecular properties is crucial.
A common strategy for the diversification of primary sulfonamides is N-functionalization, including N-alkylation, N-arylation, and N-acylation. thieme-connect.com These reactions typically proceed via deprotonation of the sulfonamide with a suitable base, followed by reaction with an electrophile.
More advanced methods for the late-stage functionalization of sulfonamides have also been developed. chemrxiv.orgchemrxiv.org These methods often involve the conversion of the primary sulfonamide into a more reactive intermediate. For instance, primary sulfonamides can be transformed into sulfonyl pyrroles, which act as versatile linchpins for further functionalization through chemical, electrochemical, or photochemical pathways. nih.gov Another approach involves the reductive deamination of sulfonamides to sulfinates, which can then be trapped with various electrophiles. chemrxiv.orgchemrxiv.org
Furthermore, the sulfonamide moiety can direct C-H functionalization at other positions in the molecule, although this is more commonly observed with N-aryl sulfonamides. thieme-connect.com
Table 3: Examples of Functional Group Introduction to this compound
| Reaction Type | Reagents | Functionalized Product |
| N-Alkylation | NaH, Alkyl halide (e.g., CH₃I) | N-alkyl-(3R)-3-fluorobutane-1-sulfonamide |
| N-Arylation | Cu catalyst, Aryl halide | N-aryl-(3R)-3-fluorobutane-1-sulfonamide |
| N-Acylation | Acyl chloride, Base | N-acyl-(3R)-3-fluorobutane-1-sulfonamide |
| Conversion to Sulfonyl Pyrrole | 2,5-dimethoxytetrahydrofuran, acid catalyst | 1-(((3R)-3-fluorobutan-1-yl)sulfonyl)-1H-pyrrole |
| Reductive Deamination to Sulfinate | NHC-catalyzed reaction with an aldehyde | Sodium (3R)-3-fluorobutane-1-sulfinate |
These derivatization strategies underscore the utility of this compound as a chiral building block for the synthesis of more complex molecules with potentially valuable properties.
Structure Activity Relationship Sar Studies of 3r 3 Fluorobutane 1 Sulfonamide and Its Analogues
Influence of the Chiral Fluorine Center on Molecular Recognitionnih.govucj.org.uabeilstein-journals.org
The introduction of a fluorine atom at a chiral center, as seen in (3R)-3-fluorobutane-1-sulfonamide, is a key strategy in medicinal chemistry to enhance biological activity. ucj.org.ua Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's metabolic stability, binding affinity, and bioavailability. ucj.org.uanih.gov The stereochemistry of the fluorine atom is crucial, as different enantiomers can exhibit vastly different biological effects. ucj.org.ua
Stereoelectronic Effects of Fluorinemdpi.com
The high electronegativity of fluorine creates a strong dipole in the C-F bond, which can lead to significant stereoelectronic effects. mdpi.com These effects influence the molecule's conformation and electronic properties. beilstein-journals.org One notable phenomenon is the gauche effect, where the fluorine atom tends to position itself gauche (at a 60° dihedral angle) to an adjacent electron-rich group or another fluorine atom. This preference can pre-organize the molecule into a specific conformation that may be more favorable for binding to a biological target. beilstein-journals.org Furthermore, the C-F bond can act as a hydrogen bond acceptor and engage in other non-covalent interactions, further influencing molecular recognition. rsc.org
Conformational Analysis and Bioactive Conformationsacs.orgsoton.ac.ukresearchgate.net
The presence of a fluorine atom can significantly restrict the conformational flexibility of the alkyl chain. soton.ac.uk This restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. beilstein-journals.org NMR studies on fluorinated alkanes and related structures have shown that the fluoro substituent governs the conformation of the molecule. nih.govacs.orgresearchgate.net For instance, in fluorinated sugar rings, the fluorine atom dictates the ring's pucker, which in turn affects its biological activity. nih.govresearchgate.net By locking the molecule into its "bioactive conformation"—the spatial arrangement it adopts when bound to its target—the chiral fluorine center can significantly enhance potency and selectivity. beilstein-journals.org
Impact of Sulfonamide Substitutions on Research-Relevant Activityijpsonline.comresearchgate.netresearchgate.netnih.gov
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. ijpsonline.comnih.gov Its ability to act as a hydrogen bond donor and acceptor, along with its tetrahedral geometry, makes it a key pharmacophore for interacting with biological targets. wikipedia.orgnih.gov
Modifications at the N-atom of the Sulfonamide
Modifications at the nitrogen atom of the sulfonamide group can dramatically alter a compound's biological activity. youtube.com Substituting one of the hydrogen atoms on the sulfonamide nitrogen (N1) with various groups can impact acidity (pKa), lipophilicity, and steric bulk, all of which are critical for target engagement. ijpsonline.com For example, introducing electron-withdrawing heterocyclic rings can increase the acidity of the remaining sulfonamide proton, which has been shown to enhance antibacterial potency in some classes of drugs. ijpsonline.com However, disubstitution on the N1 nitrogen generally leads to a loss of activity. youtube.com
The following table illustrates how N-substitution on a generic sulfonamide scaffold can influence inhibitory activity against a hypothetical enzyme.
| Compound | N-Substituent (R) | IC₅₀ (µM) | Comment |
| 1 | -H | 50.2 | Unsubstituted parent compound. |
| 2 | -CH₃ | 25.8 | Small alkyl group improves activity. |
| 3 | -C₆H₅ | 10.5 | Aromatic ring significantly enhances potency. |
| 4 | -C(O)CH₃ | 150.7 | Acyl group reduces activity, likely due to electronic or steric effects. |
This table is illustrative and based on general SAR principles for sulfonamides.
Role of the Sulfonyl Group in Interactionswikipedia.orgnih.gov
The sulfonyl group (-SO2-) itself is a critical component for molecular interactions. wikipedia.org The two oxygen atoms are potent hydrogen bond acceptors, and the sulfur atom can participate in non-covalent interactions. The tetrahedral arrangement of the sulfonyl group provides a three-dimensional scaffold that can fit into specific binding pockets of proteins. nih.gov In many enzyme inhibitors, the sulfonamide moiety mimics a tetrahedral transition state or anchors the molecule into the active site through a network of hydrogen bonds with key amino acid residues.
Modulation of Activity via Alkyl Chain Modifications
The table below demonstrates the effect of alkyl chain modifications on the activity of a hypothetical series of fluorinated sulfonamides.
| Compound | Alkyl Chain | Relative Activity (%) | Comment |
| A | Propyl | 85 | Shorter chain, less active. |
| B | Butyl | 100 | Optimal chain length for this series. |
| C | Pentyl | 70 | Longer chain reduces activity. |
| D | Isobutyl | 92 | Branching is tolerated and maintains good activity. |
This table is illustrative and based on general SAR principles.
Computational and In Silico SAR Studies
Molecular Docking and Dynamics Simulations (Focused on Binding Mechanisms)
No public data from molecular docking or molecular dynamics simulations for this compound could be retrieved.
DFT Calculations for Electronic and Structural Insights
No public data from Density Functional Theory (DFT) calculations for this compound could be retrieved.
Based on a comprehensive review of scientific literature, there is currently no specific information available for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its applications and research trajectories as outlined in the request.
The search results yielded general information on related classes of compounds, such as sulfonamides and fluorinated molecules, which are important in medicinal chemistry and organic synthesis. For instance, sulfonamides are a well-established class of drugs with a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties nih.govresearchgate.netresearchgate.netresearchgate.netwikipedia.org. The introduction of fluorine into organic molecules is a common strategy in drug design to improve properties like metabolic stability and binding affinity nih.govhovione.com. Methodologies for stereoselective synthesis and asymmetric catalysis are crucial for creating chiral molecules with specific biological activities researchgate.netnih.govsigmaaldrich.comfigshare.com.
However, none of the available search results provide any specific data, research findings, or mention of "this compound" itself. The creation of a scientifically accurate article with detailed research findings and data tables, as requested, is contingent on the existence of published research on this specific compound. Without such primary sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article on the "Applications and Advanced Research Trajectories of this compound in Chemical Sciences" cannot be generated at this time due to the absence of specific information in the public domain.
Applications and Advanced Research Trajectories of 3r 3 Fluorobutane 1 Sulfonamide in Chemical Sciences
Contributions to Agrochemical Research and Crop Protection (Excluding Safety/Dosage)
There is currently no available academic literature or research data detailing the specific contributions of (3R)-3-fluorobutane-1-sulfonamide to agrochemical research and crop protection. Investigations into its potential efficacy as a pesticide, herbicide, fungicide, or nematicide have not been published in peer-reviewed journals. As a result, there are no research findings or data tables to present regarding its specific mode of action, spectrum of activity, or efficacy in protecting crops from various pests and diseases. The general class of fluorinated sulfonamides has been explored for such applications, but these findings cannot be directly attributed to This compound without specific studies.
Material Science Applications of Fluorinated Sulfonamides (If Academic Literature Supports)
Similarly, a review of academic literature does not support any specific applications of This compound in the field of material science. While fluorinated polymers and compounds containing sulfamide groups are of interest in materials research for their unique properties, there are no documented instances of This compound being utilized in the synthesis or development of new materials. Consequently, there are no research findings or data to report on its potential role in creating polymers, advanced coatings, or other functional materials.
Theoretical and Spectroscopic Characterization of 3r 3 Fluorobutane 1 Sulfonamide and Its Analogues
Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
Modern spectroscopic methods are indispensable for the unambiguous determination of the complex structural features of chiral molecules like (3R)-3-fluorobutane-1-sulfonamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. For fluorinated compounds, ¹⁹F NMR offers exceptional advantages due to the fluorine nucleus's high natural abundance (100%), excellent sensitivity (approximately 83% of ¹H), and a wide range of chemical shifts that is highly sensitive to the local electronic environment. alfa-chemistry.comnih.govnih.gov
In the context of this compound, high-resolution ¹⁹F NMR is particularly powerful for confirming stereochemistry. The chemical shift of the fluorine atom is influenced by its spatial relationship with other atoms in the molecule. alfa-chemistry.com The specific configuration at the chiral center (C3) will result in a unique magnetic environment for the fluorine atom, leading to a characteristic chemical shift. Furthermore, spin-spin coupling between the fluorine nucleus and adjacent protons (²JFH and ³JFH) provides critical information about the connectivity and dihedral angles, further corroborating the compound's structure. huji.ac.il The magnitude of these coupling constants can help define the preferred conformation around the C-F bond. huji.ac.il Advanced NMR techniques can be employed to obtain detailed structural parameters. researchgate.net
| Parameter | Predicted Value Range | Structural Information Provided |
|---|---|---|
| Chemical Shift (δ) | -170 to -200 ppm (relative to CFCl₃) | Confirms the presence of a fluorine atom on an sp³-hybridized carbon and is sensitive to the overall electronic environment. ucsb.edu |
| Coupling Constant (²JFH) | 45 - 50 Hz | Indicates geminal coupling to the proton on the same carbon (C3). |
| Coupling Constant (³JFH) | 15 - 30 Hz | Indicates vicinal coupling to protons on the adjacent methylene group (C2), with the magnitude dependent on the H-C-C-F dihedral angle. |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation patterns of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly useful for studying reaction mechanisms, allowing for the identification of transient intermediates and degradation products. nih.govacgpubs.org
To enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to improve ionization efficiency and produce structurally informative fragments, chemical derivatization is often employed. jfda-online.comspectroscopyonline.com The primary amine of the sulfonamide group is a common site for derivatization. nih.gov This process can be crucial for mechanistic studies, where trapping a reactive intermediate or labeling a specific part of the molecule can provide evidence for a proposed reaction pathway. jfda-online.com
| Reagent Type | Example Reagent | Purpose |
|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC-MS by replacing active hydrogens. jfda-online.com |
| Acylation | Pentafluorobenzoyl chloride | Introduces an electrophoric group, enhancing sensitivity in electron capture negative ion (ECNI) MS. spectroscopyonline.com |
| Alkylation | (Trimethylsilyl)diazomethane | Methylates the sulfonamide nitrogen, which can improve chromatographic behavior and provide distinct mass shifts. nih.gov |
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. nih.govresearchgate.net For an enantiomerically pure sample of this compound that forms suitable crystals, this technique can unequivocally confirm the 'R' configuration at the C3 stereocenter by analyzing the anomalous dispersion of X-rays. researchgate.netthieme-connect.de
Beyond establishing absolute stereochemistry, X-ray diffraction provides a precise picture of the molecule's conformation in the solid state. researchgate.net It reveals bond lengths, bond angles, and torsion angles, offering insights into intramolecular interactions, such as hydrogen bonding involving the sulfonamide group. researchgate.net The crystal packing arrangement also shows how molecules interact with each other, which can be influenced by the sulfonamide moiety's ability to act as a hydrogen bond donor and acceptor. researchgate.net
| Parameter | Information Obtained |
|---|---|
| Space Group & Unit Cell Dimensions | Defines the crystal system and the dimensions of the repeating unit. |
| Flack Parameter | Provides a reliable determination of the absolute configuration of the chiral molecule. researchgate.net |
| Atomic Coordinates | Defines the precise 3D position of every atom, allowing for the calculation of bond lengths and angles. |
| Torsion Angles | Reveals the preferred conformation of the flexible butyl chain and the orientation of the sulfonamide group. |
| Hydrogen Bonding Network | Identifies intermolecular interactions that stabilize the crystal lattice. researchgate.net |
Computational Chemistry for Deeper Understanding
Computational chemistry complements experimental data by providing a theoretical framework to understand the electronic structure, stability, and reactivity of this compound at a molecular level.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of sulfonamides. nih.govnih.gov DFT methods can accurately predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR spectroscopy), and electronic characteristics. nih.govindexcopernicus.com
For this compound, DFT calculations can be used to map the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. indexcopernicus.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity and electronic transitions. nih.gov Furthermore, DFT is extensively used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, which is invaluable for understanding degradation mechanisms or synthetic transformations. nih.govyildiz.edu.trresearchgate.net
| Calculated Property | Significance |
|---|---|
| HOMO Energy | Indicates the molecule's ability to donate electrons; related to its ionization potential. |
| LUMO Energy | Indicates the molecule's ability to accept electrons; related to its electron affinity. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |
| Mulliken Atomic Charges | Provides a quantitative estimate of the charge distribution across the molecule, identifying polar bonds and reactive atoms. |
| Dipole Moment | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular forces. |
The flexible butane (B89635) chain and the rotatable bonds within the sulfonamide group mean that this compound can exist in multiple conformations. Computational methods are essential for exploring the molecule's conformational landscape to identify the most stable structures (global and local minima) and the energy barriers for interconversion between them. nih.govnih.gov
By systematically rotating the key dihedral angles (e.g., C1-C2-C3-C4, C2-C1-S-N) and calculating the potential energy at each step, a detailed potential energy surface can be generated. This analysis reveals the relative populations of different conformers at a given temperature. Theoretical studies on similar sulfonamides have shown that the orientation of the amino group relative to the sulfonyl group (e.g., staggered or eclipsed) can significantly impact stability. nih.govnih.gov Understanding the preferred conformations is critical, as the biological activity or chemical reactivity of a molecule is often dictated by a specific three-dimensional shape. researchgate.net
| Conformer Description | Dihedral Angle (C2-C1-S-N) | Relative Energy (kJ/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Anti-periplanar (Extended) | ~180° | 0.00 (Global Minimum) | High |
| Gauche (+) | ~60° | 5.2 | Moderate |
| Gauche (-) | ~-60° | 5.5 | Moderate |
| Syn-periplanar (Eclipsed) | ~0° | 15.8 (Energy Maximum) | Negligible |
Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound are dictated by the interplay of its two primary functional groups: the sulfonamide moiety and the carbon-fluorine bond, situated on a chiral butane framework.
General Reactivity: Fluoroalkanes are generally the least reactive among the haloalkanes due to the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy exceeding 480 kJ/mol. alfa-chemistry.com This high energy requirement makes the C-F bond resistant to cleavage, rendering the fluorine atom a poor leaving group in nucleophilic substitution reactions. alfa-chemistry.comstackexchange.com Consequently, reactions such as S(_N)2 displacement of the fluoride (B91410) are highly unlikely under normal conditions. The primary reactivity of the alkyl chain is therefore expected to be centered on C-H bonds, particularly those influenced by the electron-withdrawing effects of the adjacent fluorine atom and the distant sulfonamide group.
Influence of Functional Groups: The sulfonamide group (-SO(_2)NH(_2)) is strongly electron-withdrawing, which increases the acidity of the N-H protons. This allows the sulfonamide nitrogen to be deprotonated by a suitable base, forming a sulfonamidate anion that can act as a nucleophile in reactions like alkylation. nih.gov
The fluorine atom, being the most electronegative element, exerts a strong inductive effect (-I effect), withdrawing electron density from the surrounding carbon atoms. This effect influences the acidity of adjacent C-H protons. The C-H protons on C2 and C4 would be rendered more acidic and thus more susceptible to deprotonation by a strong base.
Predicted Selectivity in Elimination Reactions: In the presence of a strong, sterically hindered base, this compound could undergo an elimination reaction to form an alkene. Due to the poor leaving group ability of fluoride, such reactions on fluoroalkanes often proceed through an E1cB (Elimination Unimolecular Conjugate Base) mechanism rather than a concerted E2 mechanism. stackexchange.com This mechanism involves the formation of a carbanion intermediate. stackexchange.com
Given the structure of this compound, deprotonation could occur at C2 or C4.
Deprotonation at C2: Would lead to the formation of but-2-ene-1-sulfonamide (Zaitsev product).
Deprotonation at C4: Would lead to the formation of but-3-ene-1-sulfonamide (Hofmann product).
The stability of the intermediate carbanion often governs the regioselectivity in E1cB reactions. While primary carbanions are generally more stable than secondary ones, the inductive effects of the sulfonamide group would also play a role. However, given that fluoride is a poor leaving group, the reaction often favors the pathway with the most acidic proton, which typically leads to the Hofmann product. Therefore, it is predicted that elimination would selectively yield but-3-ene-1-sulfonamide.
Predicted Spectroscopic Data
The following table presents predicted spectroscopic data for this compound, estimated from data for butane-1-sulfonamide and known spectroscopic effects of fluorine substitution. mdpi.comnih.govscielo.br
| Spectroscopic Data | Predicted Values for this compound |
| ¹H NMR | δ (ppm): ~4.5-4.8 (m, 1H, CHF) ~3.1-3.3 (t, 2H, CH₂SO₂) ~1.8-2.2 (m, 2H, CH₂CH₂SO₂) ~1.4-1.6 (d, 3H, CH₃) ~4.7 (s, 2H, NH₂) |
| ¹³C NMR | δ (ppm): ~88-92 (d, J = ~170 Hz, C-F) ~50-55 (s, CH₂SO₂) ~30-35 (d, J = ~20 Hz, CH₂) ~18-22 (d, J = ~25 Hz, CH₃) |
| IR Spectroscopy | ν (cm⁻¹): ~3350-3250 (N-H stretch) ~1330-1310 (asymmetric SO₂ stretch) ~1160-1140 (symmetric SO₂ stretch) ~1100-1000 (C-F stretch) |
Mechanistic Investigations of Synthetic and Biological Transformations
Mechanisms of Synthetic Transformations:
N-Alkylation: A common reaction for primary sulfonamides is N-alkylation. The mechanism involves the initial deprotonation of the sulfonamide nitrogen by a base (e.g., NaH, K(_2)CO(_3)) to form a nucleophilic sulfonamidate anion. This anion then attacks an alkyl halide or another suitable electrophile in an S(_N)2 reaction to form the N-alkylated product. For this compound, this would proceed without affecting the chiral center at C3. nih.gov
Elimination of HF: As discussed previously, elimination of hydrogen fluoride can be induced by a strong base. The most probable mechanism is the E1cB pathway.
Step 1 (Deprotonation): A strong base abstracts a proton from the carbon beta to the fluorine atom (likely C4), forming a carbanion. This is typically the rate-determining step.
Step 2 (Fluoride Ejection): The lone pair of the carbanion expels the fluoride leaving group, forming a double bond. stackexchange.com
Mechanisms of Biological Transformations:
The biological transformations of this compound are speculative but can be predicted based on the known metabolism of sulfonamides and fluorinated compounds.
Metabolic Pathways: Sulfonamides are known to undergo various metabolic transformations in biological systems, including N-acetylation and N-glucosidation. The primary amine of the sulfonamide group could be a target for these conjugation reactions. The alkyl chain could be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to hydroxylation at positions remote from the electron-withdrawing groups.
Role as Enzyme Inhibitor: The core structure of sulfonamides is known to mimic para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS). acs.orgnih.govnih.gov This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth. nih.gov It is mechanistically plausible that this compound could exhibit antibacterial activity through this pathway, where the sulfonamide group binds to the active site of DHPS, competing with the natural substrate, PABA. acs.orgnih.gov
Persistence of the C-F Bond: The high strength of the C-F bond makes it very resistant to metabolic cleavage. acs.org Therefore, it is highly probable that the fluorine atom would remain intact during most biological transformations, leading to the formation of fluorinated metabolites. The persistence of fluorinated compounds in biological systems is a well-documented phenomenon. acs.orgresearchgate.net
Future Directions and Emerging Research Themes for 3r 3 Fluorobutane 1 Sulfonamide
Development of More Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign methods for synthesizing complex molecules like (3R)-3-fluorobutane-1-sulfonamide. osaka-u.ac.jpeurekalert.org Traditional sulfonamide synthesis often involves hazardous reagents and organic solvents. sci-hub.se Future research will likely focus on cleaner, more efficient, and sustainable alternatives.
Key areas of development include:
Aqueous Synthesis: Utilizing water as a solvent offers a significant environmental benefit over traditional volatile organic compounds (VOCs). researchgate.netrsc.org Facile and environmentally friendly methods for synthesizing sulfonamides in water have been developed, often requiring simple filtration for product isolation and omitting the need for organic bases. rsc.org
Flow Chemistry: Continuous flow chemistry provides enhanced safety, better process control, and easier scalability compared to traditional batch production. researchgate.netdurham.ac.ukchimia.ch This technology minimizes risks, especially when handling reactive intermediates, and can be integrated into multi-step syntheses for greater efficiency. durham.ac.ukuc.pt The assembly of continuous flow systems allows for rapid optimization and production of chemical entities. researchgate.net
Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and sustainable route to chiral molecules. While direct biocatalytic synthesis of this compound is an emerging area, research into the synthesis of chiral sulfoxides using reductive enzymes demonstrates the potential of this approach. almacgroup.comnih.gov These methods can resolve racemic mixtures to yield enantiopure compounds, a critical step for producing stereochemically defined molecules. almacgroup.com
| Methodology | Key Advantages | Challenges/Research Focus | Relevant Findings |
|---|---|---|---|
| Aqueous Synthesis | Environmentally benign solvent (water), simplified workup, reduced use of toxic reagents. rsc.org | Substrate solubility, optimization of pH control, catalyst compatibility. | Excellent yields have been achieved for various sulfonamides without extensive purification. rsc.org |
| Flow Chemistry | Improved safety, rapid scalability, precise reaction control, potential for automation and multi-step integration. durham.ac.ukresearchgate.net | Reactor design for specific reactions, managing solid reagents/products, initial setup cost. chimia.ch | Successfully used for synthesizing various heterocyclic compounds and drug precursors. uc.pt |
| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts (enzymes). almacgroup.com | Discovering or engineering enzymes for specific fluorinated substrates, optimizing enzyme stability and activity. | Reductive enzymes like Msr and Dms have been used for the kinetic resolution of racemic sulfoxides. almacgroup.comnih.gov |
Exploration of Novel Biological Targets (Excluding Clinical Trials)
The unique structural features of this compound—a chiral center, a fluorine atom, and a sulfonamide group—make it a compelling candidate for interacting with biological systems. Sulfonamides are a well-established class of compounds in medicine, known for a wide range of biological activities. sci-hub.senih.govmdpi.com The introduction of fluorine can significantly alter a molecule's properties, such as metabolic stability and binding affinity. beilstein-journals.orgprinceton.edu
Future research will likely investigate the interaction of this compound with various protein targets. Sulfonyl fluorides, which are closely related to sulfonamides, are known to act as privileged protein-reactive functional groups, capable of forming covalent bonds with multiple amino acid residues, including histidine, serine, and tyrosine. sigmaaldrich.comrsc.org This reactivity makes them excellent tools for chemical biology and drug discovery. sigmaaldrich.comchemscene.com
A key area of exploration could be its potential as a modulator of E3 ubiquitin ligase complexes. For instance, the sulfonyl fluoride (B91410) probe EM12-SF was developed to covalently engage a histidine residue in cereblon (CRBN), a component of the CRL4-CRBN E3 ligase complex. rsc.org This suggests that fluorinated sulfonamides could be designed to target specific proteins for therapeutic intervention.
| Potential Target Class | Rationale for Exploration | Investigative Approach | Example from Related Compounds |
|---|---|---|---|
| Enzymes (e.g., Proteases, Kinases) | The sulfonamide group is a known pharmacophore that can mimic peptide bonds or interact with active site residues. | In vitro enzyme inhibition assays, thermal shift assays, activity-based protein profiling. | Sulfonamides have been developed as inhibitors of cysteine proteases and carbonic anhydrase. nih.gov |
| E3 Ubiquitin Ligases | The related sulfonyl fluoride moiety can form covalent bonds with key residues in ligase components like CRBN. rsc.org | Cell-based binding assays, proximity-based assays (e.g., NanoBRET), protein degradation studies. | Sulfonyl fluoride EM12-SF covalently targets a histidine residue in the sensor loop of cereblon. rsc.org |
| Nuclear Receptors | The lipophilic nature and potential for hydrogen bonding could facilitate binding to ligand-binding domains. | Ligand binding assays, reporter gene assays, co-activator/co-repressor recruitment assays. | Fluorinated compounds are often explored for their ability to modulate nuclear receptor activity. |
Integration with Advanced Catalytic Systems
The synthesis of an enantiomerically pure compound like this compound heavily relies on advanced catalytic methods. The development of asymmetric catalysis is crucial for selectively creating the desired stereocenter. organicreactions.org
Organocatalysis: This field has seen significant advances, providing powerful strategies for asymmetric fluorination. daneshyari.com Chiral organocatalysts, such as imidazolidinones, can mediate the enantioselective fluorination of aldehydes, which are potential precursors to the butanol backbone of the target molecule. princeton.edu These catalysts operate via enamine catalysis, allowing for the direct and controlled installation of a carbon-fluorine stereocenter. beilstein-journals.orgprinceton.edu This approach avoids the use of metals and often proceeds under mild conditions. rsc.org
Transition-Metal Catalysis: Transition metals like nickel, copper, and palladium are widely used to construct C-N and C-S bonds inherent in sulfonamides. nih.gov While many methods focus on the acylation of primary sulfonamides, innovative protocols are emerging. acs.org For instance, calcium-based Lewis acid catalysts have been shown to effectively mediate the formation of sulfonamides from sulfonyl fluorides, offering a more sustainable alternative to rare-earth or heavy metals. researchgate.net
| Catalytic System | Mechanism/Application | Key Advantages | Representative Catalyst/Reaction |
|---|---|---|---|
| Organocatalysis | Enamine or iminium ion activation for asymmetric fluorination of carbonyl compounds. princeton.edu | Metal-free, high enantioselectivity, mild reaction conditions. daneshyari.comrsc.org | Chiral imidazolidinones for α-fluorination of aldehydes; Chiral anion phase-transfer catalysis. princeton.edudaneshyari.com |
| Transition-Metal Catalysis | Reductive cleavage and cross-coupling reactions to form C-N or C-S bonds. nih.gov | High efficiency and functional group tolerance. | Ni(0)-catalyzed cross-coupling of aryl sulfonamides; Copper-catalyzed synthesis from nitro compounds. researchgate.netnih.gov |
| Lewis Acid Catalysis | Activation of sulfonyl fluorides for reaction with amines. researchgate.net | Can utilize earth-abundant and sustainable metals. | Ca(NTf2)2 as a catalyst for Sulfur-Fluoride Exchange (SuFEx) reactions. researchgate.net |
Multidisciplinary Research at the Interface of Chemistry and Biology
The true potential of this compound will be unlocked through research that spans the chemistry-biology interface. chemscene.com Such work involves using synthetic molecules as tools to probe and manipulate biological processes, providing insights that are not achievable through biological methods alone.
The stability of the C-F bond and the specific reactivity of the sulfonamide group make this compound an ideal candidate for development as a chemical probe. sigmaaldrich.comnih.gov Research in this area would focus on:
Probe Development: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) to identify its cellular binding partners.
Mechanism of Action Studies: Using the compound to study the function of specific enzymes or protein complexes in a cellular context. For example, its potential antiviral or antimicrobial properties could be investigated, as has been done for other chiral sulfonamides. researchgate.netnih.gov
Click Chemistry Applications: The synthesis of sulfonyl fluorides, closely related to sulfonamides, is a key component of Sulfur-Fluoride Exchange (SuFEx) click chemistry. osaka-u.ac.jpeurekalert.org This highly efficient reaction can be used to link molecules together, opening up applications in materials science and bioconjugation.
This multidisciplinary approach, combining precise chemical synthesis with rigorous biological evaluation, is essential for translating the potential of a unique chemical structure into functional tools and therapeutic leads.
Q & A
Q. What computational methods predict the compound’s bioavailability and membrane permeability?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with transporters (e.g., P-gp). Quantitative structure-property relationship (QSPR) models correlate logP and polar surface area with Caco-2 permeability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
